Lipophilicity (LogP) Differential vs. Nefopam: A 0.34 to 0.44 Unit Shift Impacting BBB Permeability Predictions
The measured/calculated logP of the target compound is 2.5579 , whereas nefopam (5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine) has a consensus logP of approximately 2.9 to 3.0 (PubChem XLogP3: 2.9) [1]. This represents a logP reduction of 0.34–0.44 units for 4-benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one, attributable to the polar lactam carbonyl replacing the tertiary amine. In CNS drug design, a logP shift of this magnitude can significantly impact predicted blood-brain barrier permeation and off-target binding profiles.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.5579 (calculated, vendor-reported) |
| Comparator Or Baseline | Nefopam: LogP ≈ 2.9–3.0 (PubChem XLogP3: 2.9) |
| Quantified Difference | ΔLogP = -0.34 to -0.44 (target compound is less lipophilic) |
| Conditions | In silico prediction; vendor-provided logP for target; PubChem computed for nefopam [1] |
Why This Matters
For CNS-targeted projects, this logP difference shifts the compound into a more favorable range for reduced non-specific binding and potentially improved CNS drug-likeness, making it a distinct starting point compared to the nefopam scaffold.
- [1] PubChem. Nefopam Compound Summary. XLogP3: 2.9. Accessed 2026. View Source
